5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Overview
Description
5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structureThe presence of the fluorine atom in the structure can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with an appropriate oxazine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-pyrido[4,3-b][1,4]oxazine
- 5-Fluoro-3,4-dihydro-2H-benzo[4,3-b][1,4]oxazine
- 5-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Uniqueness
5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring structure and the presence of the fluorine atom. This combination can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7FN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2 |
InChI Key |
KSIRGEIPMOBZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C(=NC=C2)F |
Origin of Product |
United States |
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